{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid
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Overview
Description
{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the acetic acid moiety.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar compounds to {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid include other quinazoline derivatives, such as:
4-Oxo-3,5-dimethylquinazoline: Similar structure but with methyl groups instead of prop-2-en-1-yl groups.
4-Oxo-3,5-diphenylquinazoline:
Quinazoline-2,4-dione: Lacks the prop-2-en-1-yl groups and acetic acid moiety, but shares the quinazoline core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
The compound {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a derivative of quinazoline with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a quinazoline core that is modified with an acetic acid moiety and two prop-2-en-1-yl substituents. These modifications are significant in influencing the biological activity of the compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 5.0 |
Compound B | A549 (Lung) | 7.2 |
This compound | MCF-7 | 6.5 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Inhibiting cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory agents. Preliminary assays indicated that derivatives of this compound might inhibit COX-2 activity effectively.
Research Findings:
In a study assessing COX inhibition, a related compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM . This suggests that this compound may have similar inhibitory effects.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through mitochondrial depolarization and caspase activation.
- Cell Cycle Arrest: Interference with cell cycle regulators leading to halted proliferation.
Properties
IUPAC Name |
2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFIFBPEBVVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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